molecular formula C12H17NO B12286355 4-(o-Tolyl)tetrahydro-2H-pyran-4-amine

4-(o-Tolyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B12286355
M. Wt: 191.27 g/mol
InChI Key: QUXMGMLAAWAEBL-UHFFFAOYSA-N
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Description

4-(o-Tolyl)tetrahydro-2H-pyran-4-amine is an organic compound with the molecular formula C12H17NO. It is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom. The compound features an amine group and an o-tolyl group attached to the tetrahydropyran ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(o-Tolyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-cyanotetrahydropyran and o-toluidine.

    Reaction with Sodium Hydroxide: The 4-cyanotetrahydropyran is reacted with sodium hydroxide to form 4-formamidotetrahydropyran.

    Addition of Sodium Hypochlorite: Sodium hypochlorite is slowly added to the reaction mixture, followed by heating to reflux.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(o-Tolyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, oxides, and other derivatives that are useful in further chemical synthesis and pharmaceutical applications.

Scientific Research Applications

4-(o-Tolyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(o-Tolyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(o-Tolyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of the o-tolyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various scientific and industrial applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-(2-methylphenyl)oxan-4-amine

InChI

InChI=1S/C12H17NO/c1-10-4-2-3-5-11(10)12(13)6-8-14-9-7-12/h2-5H,6-9,13H2,1H3

InChI Key

QUXMGMLAAWAEBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CCOCC2)N

Origin of Product

United States

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